
2-Methylstyrene
Overview
Description
2-Methylstyrene, also known as 2-vinyltoluene, is an organic compound with the molecular formula C9H10. It is a colorless liquid with a characteristic aromatic odor. This compound is a derivative of styrene, where a methyl group is substituted at the second position of the benzene ring. It is primarily used as a monomer in the production of various polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylstyrene can be synthesized through several methods. One common method involves the Wittig reaction, where benzaldehyde reacts with (triphenylphosphoranylidene) ethane in the presence of a base to form this compound . The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures.
Industrial Production Methods: Industrial production of this compound often involves the dehydrogenation of 2-methyl-1-phenyl-1-propene. This process is conducted at high temperatures in the presence of a catalyst, such as iron oxide, to yield this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzaldehyde or 2-methylbenzoic acid.
Reduction: Hydrogenation of this compound yields 2-methylphenylethane.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as this compound sulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Sulfuric acid or chlorosulfonic acid can be used for sulfonation reactions.
Major Products Formed:
Oxidation: 2-Methylbenzaldehyde, 2-methylbenzoic acid.
Reduction: 2-Methylphenylethane.
Substitution: this compound sulfonic acid.
Scientific Research Applications
Polymer Production
Poly(2-methylstyrene) :
this compound is primarily utilized as a monomer in the synthesis of poly(this compound), a polymer known for its high thermal stability and chemical resistance. This polymer finds applications in coatings, adhesives, and as a modifier for other polymers to enhance their properties .
Acrylonitrile-Butadiene-Styrene (ABS) Resins :
Another significant application of this compound is in the production of ABS resins. These resins are widely used in the automotive industry, consumer goods, and electronics due to their excellent impact resistance and toughness .
Chemical Intermediates
Synthesis of Fine Chemicals :
this compound acts as an intermediate in the synthesis of various fine chemicals. Its derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, it can be converted into other functionalized styrenes that serve specific roles in chemical manufacturing processes .
Organic Scintillators :
Recent advancements have highlighted the use of this compound in producing organic scintillators, particularly Isosorbide-5-Nitrae-bis-(2-methyl styrene base) benzene. These scintillators are crucial in radiation detection applications, particularly in national defense and scientific research . The preparation method described involves a simplified one-pot process that enhances yield and efficiency.
Research and Development
Toxicology Studies :
Research has been conducted to assess the toxicological effects of this compound, particularly concerning its inhalation exposure potential. Studies indicate that exposure to high concentrations can lead to adverse health effects, including tumors in laboratory animals. Such findings underscore the importance of safety assessments when utilizing this compound in industrial settings .
Case Studies
Mechanism of Action
The mechanism of action of 2-methylstyrene primarily involves its ability to undergo polymerization. The vinyl group in this compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high thermal stability and chemical resistance, making them suitable for various industrial applications .
Comparison with Similar Compounds
Styrene: The parent compound of 2-methylstyrene, used extensively in the production of polystyrene.
α-Methylstyrene: Similar to this compound but with the methyl group at the alpha position.
4-Methylstyrene: Another derivative with the methyl group at the fourth position, used in similar applications as this compound.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable polymers makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Methylstyrene, also known as 2-vinyltoluene, is an aromatic compound with the molecular formula . Its biological activity has garnered attention due to its potential applications in various fields, including materials science and health. This article explores the biological properties, toxicological data, and relevant case studies associated with this compound.
- Molecular Formula :
- CAS Number : 611-15-4
- Boiling Point : 169-171 °C
- Density : 0.914 g/mL at 20 °C
- Refractive Index : 1.543
Biological Activity Overview
This compound has been investigated for its biological activities, particularly its antimicrobial properties and potential toxicity. The compound's structure allows it to interact with biological systems, leading to various effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties when incorporated into packaging materials. A study evaluated the effectiveness of poly(this compound) in inhibiting spoilage and pathogenic bacteria on meat products. The findings showed that increasing concentrations of poly(this compound) significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria:
Concentration | Antimicrobial Activity (TVC Reduction) |
---|---|
0% | Control (baseline) |
5% | Moderate reduction |
10% | Significant reduction |
This study highlights the potential of this compound as an additive in food packaging to prolong shelf life by reducing microbial growth .
Toxicological Data
The toxicological profile of this compound has been assessed through various studies. According to the European Chemicals Agency (ECHA), exposure to this compound can lead to respiratory irritation and skin sensitization. The NIOSH Occupational Exposure Banding process categorizes it based on potential health effects:
- Carcinogenicity : Not classified as a human carcinogen.
- Acute Toxicity : Moderate toxicity via inhalation.
- Skin Sensitization : Potential for allergic reactions upon dermal contact.
These assessments indicate a need for caution when handling the compound, especially in industrial settings .
Case Studies
-
Case Study on Occupational Exposure :
A study conducted by the National Institute for Occupational Safety and Health (NIOSH) examined workers exposed to this compound in manufacturing environments. The results indicated that prolonged exposure could lead to respiratory issues, emphasizing the importance of protective measures in workplaces where this compound is used . -
Environmental Impact Assessment :
Research on the environmental impact of this compound revealed that its presence in air pollutants could pose risks to human health. The compound is often found in urban environments due to industrial emissions, necessitating regulatory measures to limit exposure .
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing 2-Methylstyrene via catalytic methods, and how do they influence yield?
- Methodological Answer : The synthesis of this compound via palladium-catalyzed coupling (e.g., using palladium acetate and tri-o-tolylphosphine) requires optimization of ethylene pressure, reaction time, and temperature. For example, increasing ethylene pressure from 20 psi to 120 psi at 125°C improves yields from 54% to 86% due to enhanced reaction kinetics and reduced side reactions . Key parameters include:
- Catalyst loading : 1 mol% palladium acetate and 2 mol% phosphine ligand.
- Temperature : 125°C for 20 hours.
- Pressure : ≥100 psi ethylene to maximize yield.
Q. How should researchers characterize the purity and identity of newly synthesized this compound?
- Methodological Answer : Follow standardized protocols for chemical characterization:
- Chromatography : Use GC-MS or HPLC to confirm purity (>95% by GC) and detect impurities.
- Spectroscopy : Employ H/C NMR to verify structural features (e.g., vinyl proton signals at δ 5.2–5.8 ppm and aromatic protons at δ 6.5–7.2 ppm) .
- Elemental analysis : Validate empirical formula (CH) with ≤0.3% deviation .
Advanced Research Questions
Q. What mechanistic insights explain the lower secondary organic aerosol (SOA) yields from this compound ozonolysis compared to indene?
- Methodological Answer : SOA yields depend on precursor structure and reaction pathways. For this compound:
-
Gas-phase products : Dominated by smaller carbonyl compounds (e.g., methyl glyoxal) with higher volatility, reducing aerosol nucleation .
-
Particulate-phase composition : Fewer low-volatility oligomers compared to indene, which forms stable cyclic ethers and peroxides.
-
Experimental design : Use simulation chambers with controlled OH radical levels and advanced mass spectrometry (e.g., FIGAERO-CIMS) to track product partitioning .
Precursor SOA Yield (%) Key Products Identified This compound 1.2–3.8 Methyl glyoxal, formic acid Indene 12.5–15.7 Dihydrofurans, carbonyl peroxides
Q. How can researchers resolve contradictions in reported reaction kinetics of this compound across studies?
- Methodological Answer : Discrepancies often arise from steric effects and experimental conditions:
- Steric hindrance : The 2-methyl group increases activation energy in electrophilic additions (e.g., slower bromination vs. styrene) .
- Control variables : Standardize solvent polarity, temperature (±1°C), and catalyst purity. For example, acetonitrile vs. THF alters reaction rates by 20–30% .
- Data validation : Cross-reference kinetic data with computational models (e.g., DFT calculations for transition states) .
Q. What advanced analytical techniques are critical for studying this compound’s environmental fate and aerosol formation?
- Methodological Answer : Combine multi-phase analysis:
- Gas-phase : Proton-transfer-reaction mass spectrometry (PTR-MS) for real-time VOC monitoring.
- Aerosol-phase : High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) to resolve organic fragments.
- Mechanistic modeling : Use Master Chemical Mechanism (MCM) v3.3.1 to simulate ozonolysis pathways and validate against chamber data .
Q. Data Contradiction and Synthesis
Q. Why do synthesis yields for this compound vary significantly in palladium-catalyzed methods?
- Methodological Answer : Variations stem from:
- Catalyst deactivation : Impurities in ethylene gas or moisture reduce Pd(0) regeneration efficiency. Use rigorous drying protocols (e.g., molecular sieves).
- Pressure thresholds : Sub-optimal ethylene pressure (<80 psi) leads to incomplete conversion. Monitor pressure drop during reactions .
Q. Tables for Comparative Analysis
Table 1 : SOA Yield Comparison in Chamber Studies
Parameter | This compound | Indene |
---|---|---|
SOA Yield (μg/m³) | 50–150 | 600–800 |
Volatility (μg/m³) | High | Low |
Key Mechanism | Fragmentation | Oligomerization |
Table 2 : Synthesis Optimization Under Varying Ethylene Pressures
Pressure (psi) | Temperature (°C) | Yield (%) |
---|---|---|
20 | 125 | 54 |
100 | 125 | 83 |
120 | 125 | 86 |
Q. Guidelines for Methodological Rigor
- Experimental design : Align with protocols from the Beilstein Journal of Organic Chemistry: report catalyst purity, solvent drying methods, and pressure calibration .
- Data reporting : Use IUPAC nomenclature and SI units. For aerosol studies, specify chamber volume, residence time, and ozone mixing ratios .
- Conflict resolution : Apply frameworks from qualitative research to assess methodological biases (e.g., chamber wall effects, sampling artifacts) .
Properties
IUPAC Name |
1-ethenyl-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWEEGUWXZOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-VINYL TOLUENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-21-2 | |
Record name | Benzene, 1-ethenyl-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25087-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2060599 | |
Record name | o-Vinyltoluene | |
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Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Poly(vinyltoluene) | |
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Record name | 2-VINYL TOLUENE | |
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Boiling Point |
170 °C | |
Record name | 2-Vinyltoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
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Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c. | |
Record name | 2-Vinyltoluene | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
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Solubility |
Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble) | |
Record name | 2-Vinyltoluene | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
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Density |
0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 2-Vinyltoluene | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
Record name | 2-VINYL TOLUENE | |
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Vapor Pressure |
1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
Record name | 2-Vinyltoluene | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid | |
CAS No. |
611-15-4, 9017-21-4 | |
Record name | 2-Methylstyrene | |
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Record name | 1-Ethenyl-2-methylbenzene | |
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Record name | Benzene, ethenylmethyl-, homopolymer | |
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Record name | Benzene, ethenylmethyl-, homopolymer | |
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Record name | o-Vinyltoluene | |
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Record name | 2-methylstyrene | |
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Record name | 2-VINYLTOLUENE | |
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Record name | 2-Vinyltoluene | |
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Record name | 2-VINYL TOLUENE | |
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Melting Point |
-68.50 °C, -69 °C | |
Record name | 2-Vinyltoluene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-VINYL TOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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